APDye 568 Alkyne
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Overview
Description
APDye 568 Alkyne: is a bright, orange-fluorescent alkyne-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568, with absorption and emission maxima at 578 nm and 602 nm, respectively . This compound is routinely used for imaging azide-containing biomolecules via click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alkynes typically involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods: Industrial production of APDye 568 Alkyne involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous purification steps such as chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: APDye 568 Alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the alkyne and azide groups.
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, azide-containing biomolecules.
Conditions: The reaction is typically carried out in aqueous solvents like water or DMSO at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate, which is highly stable and suitable for imaging applications .
Scientific Research Applications
Chemistry: APDye 568 Alkyne is used in various chemical labeling and detection techniques, including fluorescence microscopy and flow cytometry .
Biology: In biological research, it is employed for labeling and imaging biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization of cellular processes and structures .
Medicine: In medical research, this compound is used for tracking drug delivery, studying disease mechanisms, and developing diagnostic assays .
Industry: Industrially, it is utilized in the development of fluorescent probes and sensors for environmental monitoring and quality control .
Mechanism of Action
Mechanism: APDye 568 Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide groups to form a stable triazole linkage .
Molecular Targets and Pathways: The primary molecular targets are azide-containing biomolecules. The reaction pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole product .
Comparison with Similar Compounds
Alexa Fluor 568: Similar spectral properties and applications.
CF 568: Another spectrally similar dye with comparable uses.
AF568 Azide: Used for similar click chemistry applications.
Uniqueness: APDye 568 Alkyne stands out due to its high purity (≥95%) and stability, making it highly reliable for various scientific applications .
Properties
Molecular Formula |
C36H33N3O10S2 |
---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H33N3O10S2/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
WRNRQJLDEGQQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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